molecular formula C16H10O B3422070 Benzo[b]naphtho[2,1-d]furan CAS No. 239-30-5

Benzo[b]naphtho[2,1-d]furan

Cat. No. B3422070
CAS RN: 239-30-5
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,1-d]furan is a chemical compound with the molecular formula C16H10O . It has a molecular weight of 218.2500 . The IUPAC Standard InChI is InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H .


Molecular Structure Analysis

The molecular structure of Benzo[b]naphtho[2,1-d]furan is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of Benzo[b]naphtho[2,1-d]furan is 662 K . The fusion temperature ranges from 376 to 377 K . The enthalpy of fusion is 20.9 kJ/mol at 373.7 K .

Scientific Research Applications

Facile Synthesis of Regio-isomeric Naphthofurans

A study by Park and Jeong (2005) presents the synthesis of naphtho[1,2-b]furans, naphtho[2,1-b]furans, and various benzo[b]difurans through base-catalyzed cyclization of o-alkoxybenzoylarene derivatives. This methodology offers a straightforward approach to producing these compounds, highlighting their potential in synthetic organic chemistry and material science applications (Park & Jeong, 2005).

Novel Synthesis of Benzo[b]naphtho[2,3-d]furan-6,11-diones

Martínez et al. (2005) describe a novel synthesis route for benzo[b]naphtho[2,3-d]furan-6,11-diones, leveraging the heteroannulation of 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones. This synthesis route offers a new pathway for creating compounds that could have applications in pharmaceuticals and materials science (Martínez et al., 2005).

Domino Annulation for Benzo/Naphtho[b]furans

Verma et al. (2013) developed a one-pot method for synthesizing 2,3-disubstituted benzo/naphtho[b]furans via domino annulation. This method represents a simple, efficient approach to obtaining highly substituted benzo/naphtho[b]furans, which could have diverse applications in organic synthesis and potentially in pharmaceutical development (Verma et al., 2013).

Pyrolysis and Annulation Reactions

Winkler, Karow, and Rademacher (2001) explored the flow pyrolysis of benzo[b]furan and related compounds, identifying numerous polycyclic aromatic hydrocarbons (PAHs) as products. This study provides insights into the thermal stability and decomposition pathways of benzo[b]naphtho[2,1-d]furans, which could be relevant in environmental chemistry and the study of combustion processes (Winkler, Karow, & Rademacher, 2001).

Geochemical Analysis of Benzo[b]naphthofurans

Li and Ellis (2015) conducted a qualitative and quantitative analysis of benzo[b]naphthofurans in crude oils and source rock extracts. Their work suggests that the distribution of these compounds can serve as molecular geochemical markers for oil migration pathways and distances, offering a valuable tool for the petroleum industry (Li & Ellis, 2015).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately . The substance is classified as a Combustible Solid .

properties

IUPAC Name

naphtho[1,2-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSVZISIWCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946695
Record name Benzo[b]naphtho[2,1-d]furan
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]naphtho[2,1-d]furan

CAS RN

239-30-5, 205-39-0
Record name Benzo[b]naphtho[2,1-d]furan
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Record name Benzo(b)naphtho(1,2-d)furan
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Record name Benzo(b)naphtho(2,1-d)furan
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Record name Benzo[b]naphtho[2,1-d]furan
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Record name Benzo[b]naphtho[2,1-d]furan
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Record name BENZO(B)NAPHTHO(2,1-D)FURAN
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Synthesis routes and methods

Procedure details

In the atmosphere of argon, 55.5 g of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, 119 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1 L of anhydrous 1,4-dioxane were placed in a flask. The resulting mixture was stirred under reflux for 12 hours. After cooling to room temperature, the reaction solution was extracted with toluene, and deposited solids were filtered out. The filtrate was concentrated by means of a rotary evaporator, and residues were purified by silica gel column chromatography, whereby 32.7 g of (yield: 60%) of benzo[b]naphtho[2,1-d]furan was obtained.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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